Cecropin A

Overview

Description

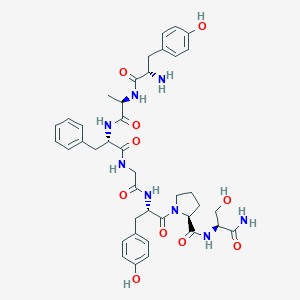

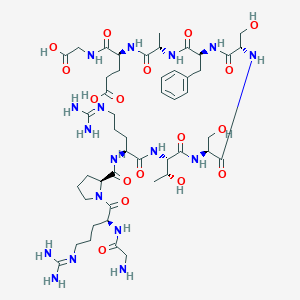

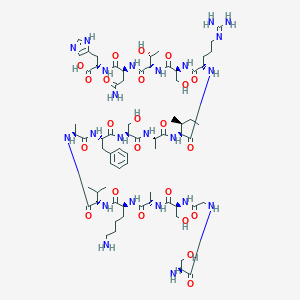

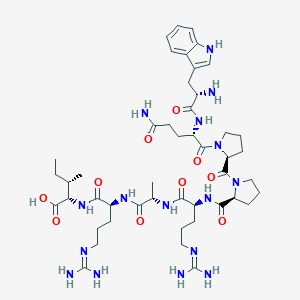

Cecropin A (trifluoroacetate salt) is an antimicrobial peptide originally isolated from the hemolymph of the cecropia moth, Hyalophora cecropia. It is known for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. This peptide is composed of 37 amino acids and is characterized by its amphipathic nature, which allows it to interact with and disrupt microbial cell membranes .

Mechanism of Action

Target of Action

Cecropin A is a potent antimicrobial peptide that primarily targets bacterial and fungal cells . It has shown promising potential in treating various bacterial infections . The peptide is particularly effective against Gram-positive and Gram-negative bacteria , and it also exhibits antifungal effects on Candida albicans .

Mode of Action

This compound interacts with its targets primarily through disruption of the cell membrane . It can cause the cell wall to become rough and nicked, leading to cell death . The peptide can change the permeability and fluidity of the cell membrane, leading to cell necrosis . Additionally, this compound can also interact with DNA, with basic amino acids improving the interaction between the analogues and DNA .

Biochemical Pathways

This compound affects several biochemical pathways. It can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential . This peptide can also inhibit the efflux pump activity and interact with extracellular and intracellular nucleic acids . These diverse targets ensure that resistance to this compound emerges slowly .

Pharmacokinetics

It’s known that this compound is a small protein anywhere from 31 - 37 amino acids long , which suggests that it may be rapidly absorbed and distributed throughout the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include direct killing of targeted cells and immunomodulatory properties . It can cause the cell wall to become rough and nicked, eventually leading to cell death . It can also change the permeability and fluidity of the cell membrane, leading to cell necrosis . Furthermore, this compound can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound shows good stability in neutral and alkaline solutions . It is thermally stable even at up to 100 °C and resistant to proteinase K, pepsin, snailase, and trypsin . The incubation with human serum has no effect on the antibacterial activity of this compound . These properties suggest that this compound can maintain its activity under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Cecropin A is a small protein anywhere from 31 - 37 amino acids long . It interacts with microbial cell membranes, causing them to lyse . It also inhibits proline uptake and causes leaky membranes . At low peptide to lipid ratios, ion channels are formed, while at high peptide to lipid ratios, pores are formed .

Cellular Effects

This compound has been shown to have potent antimicrobial activity against a broad spectrum of bacteria, making it an attractive candidate substitute for antimicrobials . It has been found to exert anti-inflammatory and anti-apoptotic effects by inhibiting the expression of cytokines such as TNF-α, IL-1β, and MIP-2 . It also has the ability to reduce inflammatory factors TNF-α, IL-1β, and IL-8 and inhibit the MAPK pathway to alleviate inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with microbial cell membranes. It causes these membranes to lyse, inhibits proline uptake, and induces leakiness . Structural studies have shown that the antimicrobial activity of this compound arises from its ability to form pores in bacterial cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have potent antimicrobial activity that is rapid, strong, and long-lasting . It has been produced in high purity in Escherichia coli by fusion with a self-aggregating protein . The high-purity this compound produced in this study had the same antimicrobial activity as synthetic this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have protective effects against lipopolysaccharide (LPS)-induced intestinal adversities . Administration of 15 mg/kg this compound for 5 days increased survival rate and decreased body weight loss of mice .

Metabolic Pathways

It is active against a wide range of pathogens, including bacteria, fungi, plants, and even insects .

Transport and Distribution

This compound accumulates in protein storage bodies in the rice endosperm, particularly in type II protein bodies . The glutelin N-terminal signal peptides play a crucial role in directing this compound to this organelle .

Subcellular Localization

This compound is directed to protein storage bodies in the rice endosperm by the glutelin N-terminal signal peptides . This localization is independent of being tagged with the KDEL endoplasmic reticulum retention signal .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cecropin A (trifluoroacetate salt) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin support.

Deprotection: of the amino acid’s alpha-amino group.

Coupling: of the next amino acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a strong acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound (trifluoroacetate salt) often involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cecropin A (trifluoroacetate salt) primarily undergoes interactions with microbial cell membranes rather than traditional chemical reactions like oxidation or reduction. it can be involved in:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes.

Amidation: The C-terminal end of the peptide can undergo amidation, which is crucial for its antimicrobial activity.

Common Reagents and Conditions

Trifluoroacetic acid (TFA): Used in the cleavage of the peptide from the resin during synthesis.

Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products

The major product of these reactions is the fully synthesized and biologically active this compound (trifluoroacetate salt).

Scientific Research Applications

Cecropin A (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.

Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.

Comparison with Similar Compounds

Cecropin A (trifluoroacetate salt) is part of a larger family of antimicrobial peptides known as cecropins. Similar compounds include:

Cecropin B: Another antimicrobial peptide with a similar mode of action but differing in amino acid sequence.

Magainins: Peptides isolated from amphibians that also disrupt microbial membranes.

Defensins: A group of antimicrobial peptides found in many organisms, including humans, with a broad spectrum of activity.

This compound is unique in its high specificity and potency against a wide range of pathogens, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H313N53O46/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQPHKMLKXOJSR-IRCPFGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H313N53O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230333 | |

| Record name | Cecropin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80451-04-3 | |

| Record name | Cecropin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cecropin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid](/img/structure/B549978.png)

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B549989.png)